

Application Notes and Protocols for Condensation Reactions of 3-Methylisoxazole-5-carbonitrile

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Compound of Interest

Compound Name: 3-Methylisoxazole-5-carbonitrile

Cat. No.: B1320823

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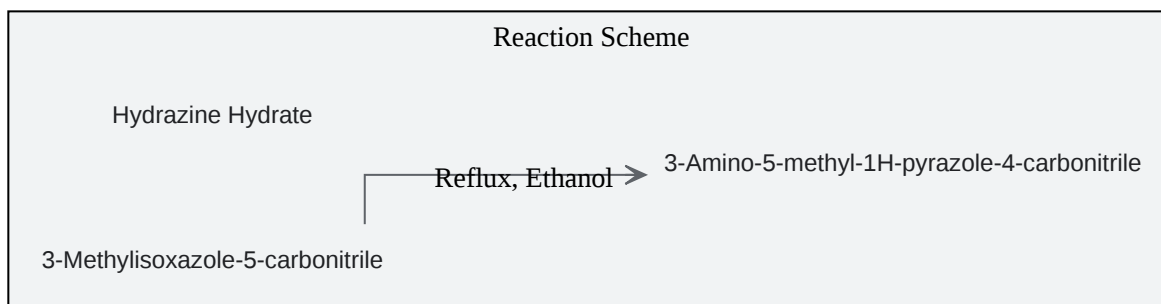
These application notes provide detailed protocols for the condensation reaction of **3-Methylisoxazole-5-carbonitrile**, a versatile building block in medicinal chemistry. The protocols focus on the synthesis of a substituted pyrazole, a privileged scaffold in drug discovery, through a ring-transformation reaction with hydrazine hydrate.

Introduction

3-Methylisoxazole-5-carbonitrile is a heterocyclic compound with significant potential in organic synthesis and drug discovery. The presence of a reactive cyano group and a labile isoxazole ring allows for diverse chemical transformations. One of the key reactions of isoxazoles, particularly those with electron-withdrawing groups, is their susceptibility to nucleophilic attack, often leading to ring-opening and subsequent rearrangement to form new heterocyclic systems. This application note details a protocol for the condensation reaction of **3-Methylisoxazole-5-carbonitrile** with hydrazine hydrate, which proceeds via a ring-opening and recyclization cascade to yield 3-amino-5-methyl-1H-pyrazole-4-carbonitrile. This pyrazole derivative is a valuable intermediate for the synthesis of a wide range of biologically active molecules.

Reaction Scheme

The condensation reaction involves the nucleophilic attack of hydrazine on the isoxazole ring, followed by ring opening and subsequent intramolecular cyclization to form the more stable pyrazole ring.



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Caption: Reaction of **3-Methylisoxazole-5-carbonitrile** with hydrazine.

Experimental Protocol: Synthesis of 3-Amino-5-methyl-1H-pyrazole-4-carbonitrile

This protocol is based on established procedures for the synthesis of substituted aminopyrazoles from related precursors.

Materials:

- **3-Methylisoxazole-5-carbonitrile**
- Hydrazine hydrate (80% in water)
- Ethanol (absolute)
- Distilled water
- Round-bottom flask
- Reflux condenser

- Magnetic stirrer with heating
- Büchner funnel and filter paper
- Standard laboratory glassware

Procedure:

- In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve **3-Methylisoxazole-5-carbonitrile** (1.08 g, 10 mmol) in absolute ethanol (30 mL).
- To this solution, add hydrazine hydrate (80% in water, 1.25 mL, 20 mmol, 2 equivalents) dropwise with stirring.
- Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
- After completion of the reaction (disappearance of the starting material spot on TLC), allow the mixture to cool to room temperature.
- Reduce the volume of the solvent to approximately 10 mL using a rotary evaporator.
- Pour the concentrated reaction mixture into ice-cold water (50 mL) with stirring.
- A precipitate will form. Continue stirring in an ice bath for 30 minutes to ensure complete precipitation.
- Collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the precipitate with cold distilled water (2 x 20 mL).
- Dry the product under vacuum to afford 3-amino-5-methyl-1H-pyrazole-4-carbonitrile as a solid.

Data Presentation

The expected quantitative and qualitative data for the synthesized 3-amino-5-methyl-1H-pyrazole-4-carbonitrile are summarized below. This data is extrapolated from closely related compounds found in the literature.

Table 1: Physicochemical and Yield Data

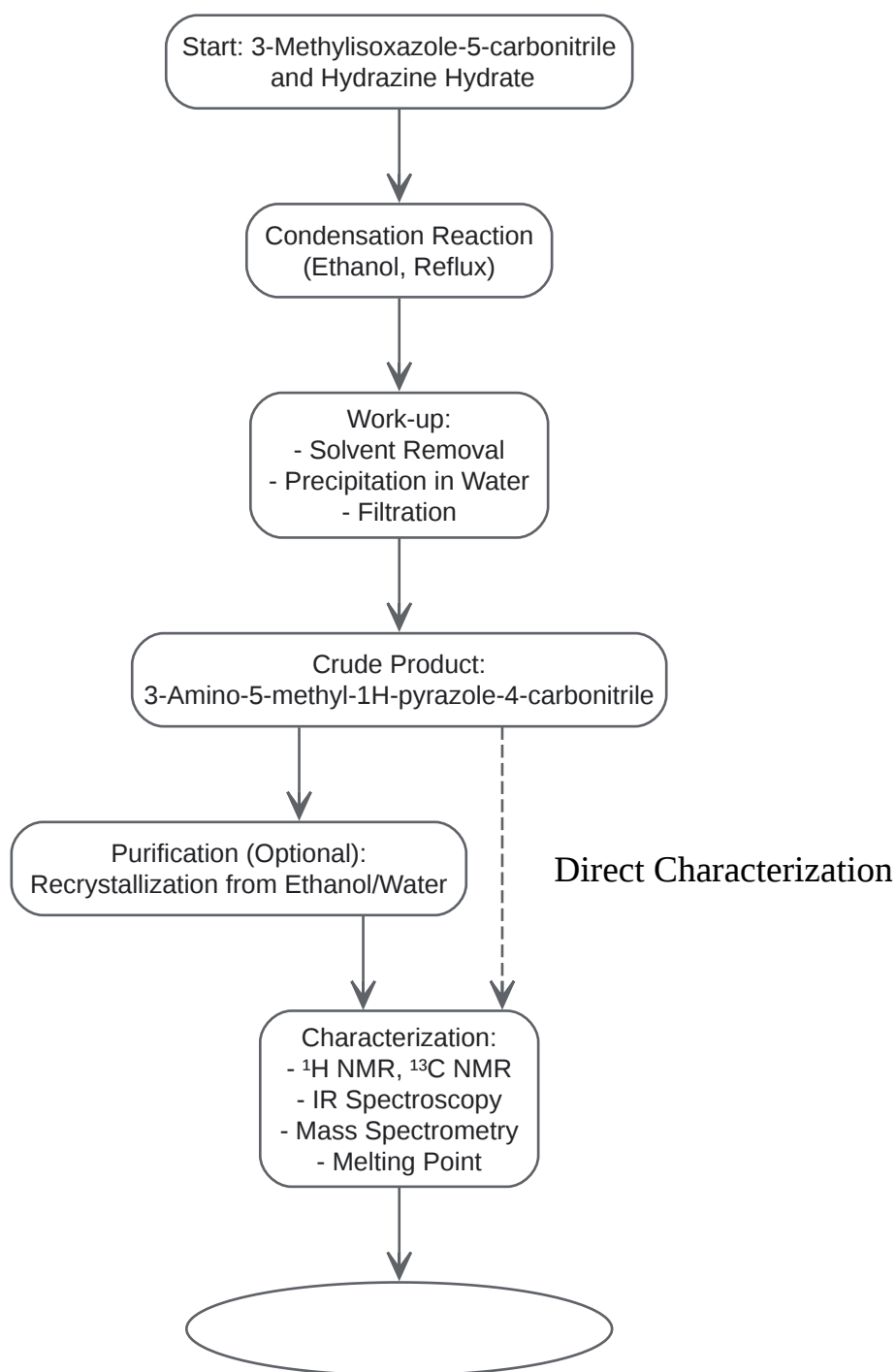
Property	Value
Molecular Formula	C ₅ H ₆ N ₄
Molecular Weight	122.13 g/mol
Appearance	Off-white to pale yellow solid
Expected Yield	75-85%
Melting Point	>200 °C (decomposes)
Solubility	Soluble in DMSO, partially soluble in hot ethanol

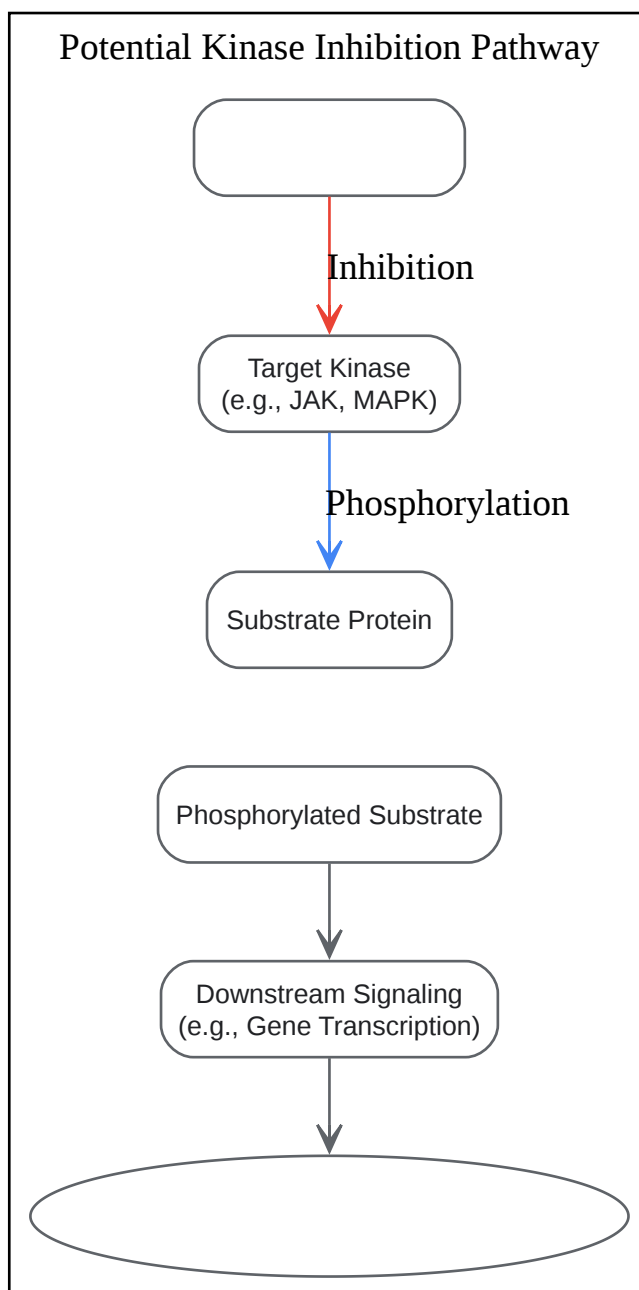
Table 2: Spectroscopic Data

Technique	Expected Data
¹ H NMR (400 MHz, DMSO-d ₆)	δ 12.0 (br s, 1H, NH), 6.40 (s, 2H, NH ₂), 2.25 (s, 3H, CH ₃) ppm.
¹³ C NMR (100 MHz, DMSO-d ₆)	δ 155.0 (C), 145.0 (C), 118.0 (CN), 80.0 (C), 12.0 (CH ₃) ppm.
IR (KBr)	ν 3400-3200 (NH, NH ₂ stretch), 2220 (CN stretch), 1640 (C=N stretch), 1580 (NH bending) cm ⁻¹ .
Mass Spec (ESI+)	m/z 123.06 [M+H] ⁺

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the fully characterized product.





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